molecular formula C12H9N3O3 B2407314 (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid CAS No. 326009-17-0

(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B2407314
CAS No.: 326009-17-0
M. Wt: 243.222
InChI Key: PZLTURSFHDSGSO-UHFFFAOYSA-N
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Description

(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a fused benzo-furo-pyrimidine ring system with an amino-acetic acid moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted aminopyrimidines with carboxylic acid derivatives under reflux conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides in the presence of a base can yield the desired pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a promising candidate for further development in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-9(17)5-13-12-11-10(14-6-15-12)7-3-1-2-4-8(7)18-11/h1-4,6H,5H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLTURSFHDSGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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